4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a methoxy group and a methoxyphenoxy methyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl chloride with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products:
Oxidation: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes and alcohols. It is also employed in the synthesis of bioactive molecules that can be used in drug discovery .
Medicine: While not a drug itself, this compound is used in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic aromatic substitution reactions. These chemical properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the methoxyphenoxy methyl group.
3-Methoxy-4-[(4-methoxyphenoxy)methyl]benzaldehyde: Similar structure with a different substitution pattern on the benzene ring.
4-Methoxy-3-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the methoxyphenoxy methyl group.
Uniqueness: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is unique due to the presence of both methoxy and methoxyphenoxy methyl groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-4-6-15(7-5-14)20-11-13-9-12(10-17)3-8-16(13)19-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUGDTDKDWQEME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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